
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including their role as kinase inhibitors. This particular compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride typically involves the reaction of indolinone derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-indolinone with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving protein kinases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a potential candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
3-(4,5,6,7-Tetrahydroindol-2-ylmethylidene)-2-indolinone: Another indolinone derivative with kinase inhibitory activity.
3-(4’-dimethylaminobenzylidenyl)-2-indolinone: Known for its role in treating diseases related to abnormal kinase activity.
Uniqueness
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
特性
CAS番号 |
10565-90-9 |
|---|---|
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC名 |
dimethyl-[3-(1-methyl-2-oxo-3-phenylindol-3-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21(2)15-9-14-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(3)19(20)23;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
InChIキー |
UOASDROHTULFOT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C1=O)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


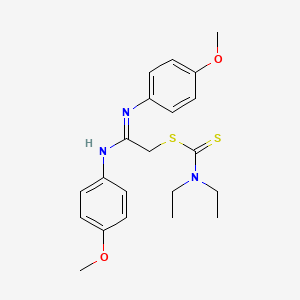
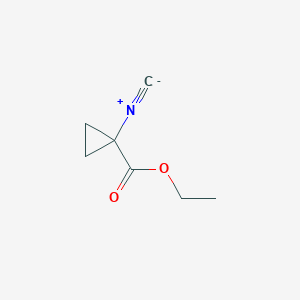
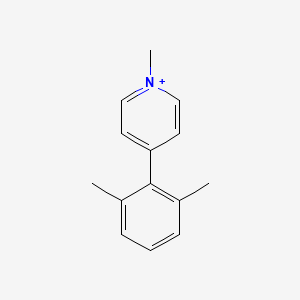

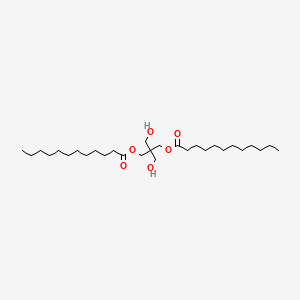
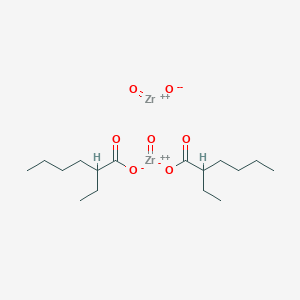


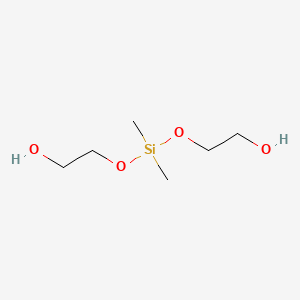
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
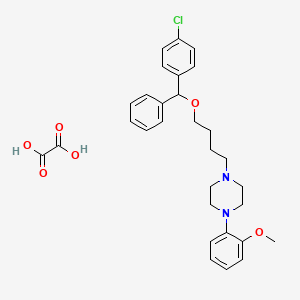
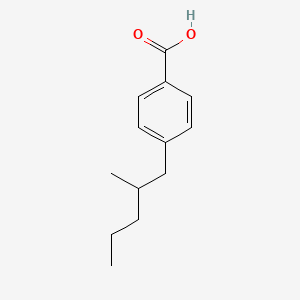
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

